N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and linked to a 4-bromo-2-fluorophenyl moiety via an acetamide bridge. The compound’s structural complexity arises from the sulfonylation of the piperidine nitrogen and the halogenated aromatic substituents, which are common pharmacophores in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrFN2O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-11-3-2-4-15(24)13-20(25)23-19-10-5-14(21)12-18(19)22/h5-10,12,15H,2-4,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPFADRHFDYNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in the context of antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The compound's structure can be represented as follows:
This includes:
- A bromo and fluoro substituent on the phenyl ring.
- A piperidine moiety linked via a sulfonamide group to another aromatic system.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The antimicrobial evaluation often includes determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |
|---|---|---|---|
| This compound | TBD | TBD | Staphylococcus aureus, Escherichia coli |
| Compound A | 0.25 | 0.5 | S. aureus |
| Compound B | 0.5 | 1.0 | E. coli |
In a study evaluating related compounds, significant antimicrobial activity was noted against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies, focusing on its ability to induce apoptosis in cancer cells. The mechanism of action may involve the inhibition of specific signaling pathways associated with cell survival.
Table 2: Anticancer Activity Assessment
| Study Reference | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | TBD | Apoptosis induction |
| Study 2 | MCF-7 | TBD | Cell cycle arrest |
Preliminary findings suggest that similar compounds have shown effectiveness in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a recent study, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect, with biofilm formation significantly inhibited at sub-MIC concentrations, suggesting potential for treating biofilm-associated infections .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the compound's effects on breast cancer cell lines (MCF-7). The study reported that treatment led to a dose-dependent decrease in cell viability, correlating with increased markers of apoptosis such as caspase activation .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor growth in various cancer cell lines. The presence of the piperidine moiety in N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may enhance its interaction with biological targets involved in cell proliferation and apoptosis pathways.
Antimicrobial Properties
Sulfonamide derivatives are known for their antimicrobial activity. The incorporation of a methoxyphenyl group can enhance the lipophilicity and membrane permeability of the compound, potentially improving its effectiveness against bacterial strains. Studies have demonstrated that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound Type | Activity | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth in cancer lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the piperidine ring through cyclization.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Acetylation to form the final amide structure.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.
Efficacy in Cancer Treatment
A study conducted on a series of sulfonamide derivatives showed that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antibacterial Activity Assessment
In another investigation, a related compound demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the methoxy group in enhancing antimicrobial efficacy, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40)
- Structure : Features a 4-methoxyphenyl group linked to a sulfonylated quinazoline-morpholine core via acetamide.
- Activity : Demonstrated potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines (IC₅₀: 1.2–3.8 μM) .
- Key Difference : The quinazoline-morpholine system replaces the piperidine ring in the target compound, enhancing planar aromatic interactions with biological targets.
N-(2-Methoxyphenyl)-2-(4-Piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39)
- Structure : Contains a 2-methoxyphenyl group and a piperidinyl-quinazoline sulfonamide core.
- Activity : Exhibited broad-spectrum anti-cancer activity (IC₅₀: 1.5–4.1 μM) .
- Key Difference : The piperidine is part of a fused quinazoline system, differing from the standalone piperidine in the target compound.
N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)-4-piperidinyl]butanamide (4-Methoxybutyrylfentanyl)
- Structure : A piperidine-based opioid analog with a 4-methoxyphenyl group and butanamide chain.
- Activity : Binds to μ-opioid receptors but lacks the sulfonyl group present in the target compound .
- Key Difference : The absence of sulfonylation reduces electronegativity, altering receptor-binding kinetics.
Sulfonamide-Acetamide Derivatives with Halogenated Aromatic Groups
N-(4-Bromophenyl)-2-[(1-Cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structure : Contains a 4-bromophenyl group and a triazole-thioacetamide substituent.
- Activity: Not reported, but the bromophenyl group is analogous to the target compound’s 4-bromo-2-fluorophenyl group .
- Key Difference : The triazole-thioether replaces the sulfonylated piperidine, altering solubility and hydrogen-bonding capacity.
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structure : Features a 4-fluorophenyl group and a sulfonylated piperazine ring.
- Activity: No direct data, but piperazine sulfonamides are known for kinase inhibition .
- Key Difference : Piperazine (six-membered ring with two nitrogens) replaces piperidine, increasing polarity.
Table 1: Structural and Activity Comparison
Key Observations:
Anti-Cancer Activity : Compounds with sulfonylated heterocycles (e.g., quinazoline-morpholine in Compound 40) show superior activity compared to simple piperidine derivatives, likely due to enhanced π-π stacking .
Substituent Effects : Halogenation (Br, F) improves membrane permeability but may reduce solubility. The 4-methoxyphenylsulfonyl group enhances metabolic stability across analogs .
Biological Targets : Sulfonamide-acetamides with piperidine/piperazine moieties exhibit diverse target affinities, including kinases, opioid receptors, and antioxidant enzymes .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(4-bromo-2-fluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
- Key Steps :
- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCI) to activate the carboxylic acid intermediate for amide bond formation. This approach is validated in analogous acetamide syntheses .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve hydrophobic intermediates and stabilize reactive species .
- Temperature Control : Maintain low temperatures (e.g., 273 K) during coupling to minimize side reactions and improve yield .
- Optimization Tips :
- Use triethylamine as a base to neutralize HCl byproducts during coupling.
- Purify intermediates via column chromatography or recrystallization to enhance reaction efficiency.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to confirm the presence of the bromo-fluorophenyl group (e.g., aromatic protons at δ 7.2–8.0 ppm) and the sulfonyl-piperidine moiety (e.g., piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C20H19BrFN2O3S).
- X-ray Crystallography :
- Determine crystal packing and dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl planes in related structures) to validate stereochemistry .
- Purity Checks :
- Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
Advanced Research Questions
Q. How can researchers design experiments to elucidate the impact of the sulfonyl group and bromo-fluorophenyl moiety on biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Synthetic Modifications :
- Replace the sulfonyl group with sulfonamide or carbonyl analogs to assess steric/electronic effects.
- Substitute the bromo-fluorophenyl group with chloro- or trifluoromethyl-phenyl derivatives (see for trifluoromethyl group effects) .
2. Biological Assays : - Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinities.
- Compare IC50 values to quantify potency variations.
3. Computational Modeling : - Perform docking studies (e.g., AutoDock Vina) to predict interactions between the sulfonyl group and enzyme active sites .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this acetamide derivative?
Methodological Answer:
- Pharmacokinetic (PK) Profiling :
- Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models.
- Metabolite Identification :
- Use liver microsome assays to identify metabolic degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Tissue Distribution Studies :
- Quantify compound concentrations in target tissues (e.g., brain, liver) using radiolabeled (14C) analogs.
- Data Reconciliation :
- Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to distinguish between experimental noise and biologically significant discrepancies .
Q. How should researchers address inconsistencies in crystallographic data versus computational structural predictions?
Methodological Answer:
- Validation Protocols :
- Density Functional Theory (DFT) :
- Compare calculated bond lengths/angles (e.g., C-Br: ~1.90 Å) with X-ray data to identify deviations >0.05 Å .
2. Hirshfeld Surface Analysis : - Map intermolecular interactions (e.g., C-H···O/F hydrogen bonds) to explain packing differences .
3. Dynamic Crystallography : - Collect variable-temperature XRD data to assess thermal motion effects on structural accuracy.
Q. What strategies can optimize the compound’s solubility and stability for biological assays?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles via solvent evaporation .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
- Modify the piperidine sulfonyl group to introduce hydrophilic substituents (e.g., hydroxyl groups) without disrupting target binding .
Q. How can researchers identify off-target effects or toxicity risks early in development?
Methodological Answer:
- High-Throughput Screening (HTS) :
- Screen against a panel of 50+ kinases/phosphatases to detect off-target inhibition (see for kinase-targeting analogs) .
- Toxicogenomics :
- Use RNA-seq to profile gene expression changes in hepatocyte cell lines exposed to the compound.
- Cardiotoxicity Assays :
- Assess hERG channel inhibition via patch-clamp electrophysiology to predict arrhythmia risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
